Burrodin Burrodin Burrodin is a pseudoguaianolide that is decahydroazuleno[6,5-b]furan-2(3H)-one substituted by a hydroxy group a position 7, an oxo group at position 5, methyl groups at positions 4a and 8 and a methylidene group at position 3. It has been isolated from the aerial parts of Inula hupehensis. It has a role as a metabolite, a plant metabolite and an anti-inflammatory agent. It is a pseudoguaianolide, a gamma-lactone, a cyclic ketone, an organic heterotricyclic compound and a secondary alcohol.
Brand Name: Vulcanchem
CAS No.: 20555-02-6
VCID: VC1619778
InChI: InChI=1S/C15H20O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-11,13,16H,2,4-6H2,1,3H3/t7-,9+,10-,11+,13+,15+/m0/s1
SMILES: CC1CC2C(CC3(C1C(CC3=O)O)C)C(=C)C(=O)O2
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol

Burrodin

CAS No.: 20555-02-6

Cat. No.: VC1619778

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Burrodin - 20555-02-6

Specification

CAS No. 20555-02-6
Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name (3aR,5S,5aS,6S,8aS,9aR)-6-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione
Standard InChI InChI=1S/C15H20O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-11,13,16H,2,4-6H2,1,3H3/t7-,9+,10-,11+,13+,15+/m0/s1
Standard InChI Key HSNYUOAAQCCKRP-UGKIOTTESA-N
Isomeric SMILES C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](CC3=O)O)C)C(=C)C(=O)O2
SMILES CC1CC2C(CC3(C1C(CC3=O)O)C)C(=C)C(=O)O2
Canonical SMILES CC1CC2C(CC3(C1C(CC3=O)O)C)C(=C)C(=O)O2

Introduction

Chemical Classification and Structure

Burrodin belongs to the chemical class known as sesquiterpene lactones and is specifically classified as a pseudoguaianolide. This classification places it among important plant secondary metabolites with a range of biological activities. The compound features a distinctive decahydroazuleno[6,5-b] structure, which contributes significantly to its chemical reactivity and biological properties .

Sesquiterpene lactones like Burrodin are characterized by a 15-carbon skeleton derived from three isoprene units, with an additional lactone ring (cyclic ester). The pseudoguaianolide subclass is distinguished by specific structural arrangements that affect their three-dimensional conformation and consequently their biological interactions.

Structural Features

The structural complexity of Burrodin stems from its multiple stereogenic centers and functional groups. These features create a unique chemical entity with specific reactivity patterns. Recent studies have begun to elucidate how these structural elements contribute to the compound's interactions with biological systems .

Physical Properties

While comprehensive physical data on Burrodin is limited in the available literature, general properties can be inferred from its chemical classification. As a sesquiterpene lactone, it likely exhibits moderate polarity, limited water solubility, and UV absorption characteristics typical of this class of compounds.

Biological Activities and Mechanisms

Interaction with Biological Systems

The biological activity of compounds like Burrodin often relates to their ability to modulate specific cellular pathways. Plant-derived secondary metabolites frequently interact with multiple biochemical targets, creating complex biological responses. In the case of Burrodin, these interactions may include effects on signaling cascades related to inflammation and cell proliferation.

Comparative Analysis with Related Compounds

Relationship to Other Sesquiterpene Lactones

Burrodin shares structural and functional similarities with several other sesquiterpene lactones. These similarities allow for comparative analysis of biological activities and structure-function relationships. The table below presents a comparison of selected sesquiterpene lactones with properties potentially relevant to understanding Burrodin:

CompoundStructure TypeBiological ActivityUnique Features
ParthenolidePseudoguaianolideAnti-inflammatory, anticancerStrong inhibition of NF-kB signaling
CostunolidePseudoguaianolideAntimicrobial, cytotoxicExhibits selective toxicity to cancer cells
PsilostachyinPseudoguaianolideAntiproliferativeKnown for activity against specific tumor types
InunolideSesquiterpene lactoneAntimicrobialDerived from Inula species; complex stereochemistry

Current Research and Applications

Research Limitations and Future Directions

Despite the interest in Burrodin, several research gaps remain. Comprehensive studies on its pharmacokinetics, toxicology, and specific mechanisms of action are needed to fully assess its therapeutic potential. Additionally, sustainable sources and efficient synthetic routes require further investigation to enable broader research and potential applications.

Analytical Methods and Characterization

Spectroscopic Identification

Compounds like Burrodin are typically characterized using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about carbon and hydrogen environments within the molecule, while mass spectrometry elucidates the molecular weight and fragmentation patterns.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and related techniques are commonly employed for the isolation and purification of sesquiterpene lactones from natural sources. These methods allow for the separation of complex mixtures and the identification of individual compounds based on their retention times and spectral properties.

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